molecular formula C18H9F3N2O3 B3011919 2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile CAS No. 1024132-12-4

2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile

Cat. No.: B3011919
CAS No.: 1024132-12-4
M. Wt: 358.276
InChI Key: WVTWVFOSZICHJA-UHFFFAOYSA-N
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Description

This compound belongs to a class of indan-1,3-dione-derived enaminonitriles, characterized by a planar conjugated system involving a 1,3-dioxoindan core linked to a cyano-substituted enamine moiety.

Properties

IUPAC Name

1-hydroxy-3-oxo-N-[4-(trifluoromethoxy)phenyl]indene-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3N2O3/c19-18(20,21)26-11-7-5-10(6-8-11)23-14(9-22)15-16(24)12-3-1-2-4-13(12)17(15)25/h1-8,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQMCIGKRQSMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=C(C=C3)OC(F)(F)F)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound 2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile is a synthetic organic molecule that likely exhibits diverse biological activities due to its complex structure. The presence of both dioxo and trifluoromethoxy groups suggests potential interactions with various biological targets, which could include enzymes, receptors, or DNA.

Anticancer Activity

Research into compounds with similar structural features has shown that indanone derivatives can exhibit anticancer properties. For example, compounds containing dioxo groups often demonstrate ability to inhibit tumor growth through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.
  • Disruption of cell cycle progression.

A study focusing on indanone derivatives reported that modifications at the phenyl ring significantly influenced their cytotoxicity against various cancer cell lines, suggesting that the trifluoromethoxy substitution could enhance or modify this activity.

Antimicrobial Properties

Compounds featuring amino and nitrile functionalities have been studied for their antimicrobial effects. The presence of the amino group may enhance the compound's ability to penetrate bacterial cell walls, while nitriles are known for their ability to disrupt cellular processes. This dual functionality could make the compound effective against a range of pathogens.

Enzyme Inhibition

The structural components of 2-(1,3-Dioxoindan-2-ylidene)-2-((4-(trifluoromethoxy)phenyl)amino)ethanenitrile suggest potential as an enzyme inhibitor. For instance:

  • Dioxo groups can participate in chelation with metal ions in enzyme active sites.
  • Trifluoromethoxy groups may enhance binding affinity due to their electronegative nature.

This combination might allow the compound to act as a potent inhibitor of enzymes involved in metabolic pathways or signaling cascades.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar indanone derivatives, researchers synthesized several analogs and tested them against breast cancer cell lines. Results indicated that certain modifications led to increased apoptosis rates and reduced proliferation. The most effective compounds were those that included electron-withdrawing groups such as trifluoromethoxy.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of derivatives containing amino and nitrile groups against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating that these compounds could serve as lead structures for developing new antibiotics.

Research Findings Summary Table

Activity Type Mechanism Similar Compounds Findings
AnticancerApoptosis inductionIndanone derivativesIncreased apoptosis in cancer cell lines
AntimicrobialCell wall penetrationAmino-nitrile compoundsSignificant inhibition against various pathogens
Enzyme InhibitionMetal ion chelationDioxo-containing compoundsPotent inhibition of metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent on the aryl amino group significantly impacts physical properties. For example:

  • 2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile (CAS: 685550-65-6) features two chlorine atoms, which enhance molecular polarity and intermolecular interactions compared to the trifluoromethoxy group in the target compound. This likely results in higher melting points and lower solubility in non-polar solvents .
  • Substituted malononitriles (e.g., 2-(1-Phenyl-ethylidene)-malononitrile) with simpler aryl groups (methyl, methoxy, or naphthyl) exhibit lower molecular weights and melting points (72–165°C), suggesting that bulky substituents like trifluoromethoxy increase thermal stability .

Table 1: Physical Properties of Analogous Compounds

Compound Name Substituent Melting Point (°C) Solubility (Polarity Trend)
Target Compound 4-(Trifluoromethoxy) Not reported Likely low in water
2-((3,4-Dichlorophenyl)amino)-analog 3,4-Dichloro Not reported Moderate in DMSO
2-(1-Phenyl-ethylidene)-malononitrile Phenyl 72–76 High in acetone
2-(1-Naphthalen-1-yl-ethylidene)-malononitrile Naphthyl 128–130 Moderate in ethanol
Spectral and Structural Analysis
  • NMR and IR Data: Malononitrile analogs show characteristic CN stretches at 2200–2250 cm⁻¹ (IR) and deshielded nitrile protons in ¹H NMR (δ 3.5–4.5 ppm) . The target compound’s trifluoromethoxy group would introduce distinct ¹⁹F NMR signals (~δ -55 to -60 ppm) and C-F IR vibrations (1100–1200 cm⁻¹).
  • Mass Spectrometry: Analogs like 2-(1-Phenanthren-3-yl-ethylidene)-malononitrile exhibit molecular ion peaks (EIMS) matching their molecular weights (e.g., m/z 282 for C₁₉H₁₀N₂O) .

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